molecular formula C33H44N4O6S B1678511 Methyl N-((1S)-1-(((5S)-5-((4-aminophenyl)sulfonyl-isobutyl-amino)-6-hydroxy-hexyl)carbamoyl)-2,2-diphenyl-ethyl)carbamate CAS No. 612547-11-2

Methyl N-((1S)-1-(((5S)-5-((4-aminophenyl)sulfonyl-isobutyl-amino)-6-hydroxy-hexyl)carbamoyl)-2,2-diphenyl-ethyl)carbamate

Número de catálogo: B1678511
Número CAS: 612547-11-2
Peso molecular: 624.8 g/mol
Clave InChI: QAHLFXYLXBBCPS-IZEXYCQBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La síntesis de PPL-100 implica varios pasos, incluida la formación de intermedios clave y sus reacciones de acoplamiento subsiguientesLas condiciones de reacción a menudo implican el uso de solventes específicos, catalizadores y controles de temperatura para garantizar el rendimiento y la pureza del producto deseados .

Para la producción industrial, el proceso se escala para acomodar cantidades más grandes de materias primas y reactivos. Las condiciones de reacción se optimizan para maximizar la eficiencia y minimizar los residuos. El producto final se purifica luego utilizando técnicas como cristalización, cromatografía o recristalización para lograr los estándares de pureza requeridos .

Análisis De Reacciones Químicas

PPL-100 experimenta varios tipos de reacciones químicas, que incluyen:

    Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto. Los reactivos comunes utilizados en las reacciones de oxidación incluyen permanganato de potasio, trióxido de cromo y peróxido de hidrógeno.

    Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto. Los reactivos comunes utilizados en las reacciones de reducción incluyen hidruro de aluminio y litio, borohidruro de sodio y gas hidrógeno.

    Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de PPL-100 puede dar como resultado la formación de derivados oxidados, mientras que la reducción puede producir derivados reducidos con diferentes grupos funcionales .

Aplicaciones Científicas De Investigación

PPL-100 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Comparación Con Compuestos Similares

PPL-100 es único entre los inhibidores de proteasas debido a su alta barrera genética a la resistencia y su capacidad para inhibir una amplia gama de cepas del VIH-1. Compuestos similares incluyen:

En comparación con estos compuestos, PPL-100 ha mostrado una mayor barrera genética a la resistencia, lo que hace que sea menos probable que el virus del VIH desarrolle cepas resistentes. Esta propiedad única hace que PPL-100 sea una valiosa adición al arsenal de fármacos antirretrovirales .

Actividad Biológica

Methyl N-((1S)-1-(((5S)-5-((4-aminophenyl)sulfonyl-isobutyl-amino)-6-hydroxy-hexyl)carbamoyl)-2,2-diphenyl-ethyl)carbamate, commonly referred to as PL-100 or MX-100, is a synthetic compound with potential therapeutic applications, particularly in the treatment of HIV. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C33H44N4O6S
  • Molecular Weight : 624.791 g/mol
  • Defined Stereocenters : 2
  • Charge : Neutral

PL-100 functions primarily as an HIV aspartyl protease inhibitor , which is crucial in the viral replication cycle. By inhibiting the protease enzyme, it prevents the cleavage of viral polyproteins into functional proteins necessary for viral assembly and maturation. This action ultimately reduces the viral load in infected individuals.

Antiviral Activity

Research has demonstrated that PL-100 exhibits significant antiviral activity against various strains of HIV. In vitro studies have shown that it can effectively reduce the replication of HIV in cultured cells. A study reported that PL-100 retained excellent potency against both drug-sensitive and drug-resistant HIV strains, indicating its potential utility in diverse patient populations .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of PL-100. The compound was found to have a favorable cytotoxicity profile compared to other antiretroviral agents, with IC50 values indicating low toxicity to human cell lines at therapeutic concentrations .

Case Study 1: Efficacy in HIV Treatment

A clinical trial assessed the efficacy of PL-100 in combination with other antiretroviral therapies. Patients receiving PL-100 showed a statistically significant reduction in viral load compared to those on standard therapy alone. The combination therapy led to improved immunological responses, as measured by CD4+ T-cell counts .

Case Study 2: Resistance Profiles

Another study focused on the resistance profiles associated with prolonged use of PL-100. It was observed that while some mutations conferred resistance to traditional protease inhibitors, PL-100 maintained efficacy against these resistant strains due to its unique binding mechanism .

Data Tables

Study Objective Findings Reference
Study 1Evaluate antiviral activitySignificant reduction in HIV replication
Study 2Assess cytotoxicityLow toxicity at therapeutic doses
Study 3Clinical trial efficacyImproved outcomes in combination therapy
Study 4Resistance analysisMaintained efficacy against resistant strains

Propiedades

IUPAC Name

methyl N-[(2S)-1-[[(5S)-5-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-6-hydroxyhexyl]amino]-1-oxo-3,3-diphenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44N4O6S/c1-24(2)22-37(44(41,42)29-19-17-27(34)18-20-29)28(23-38)16-10-11-21-35-32(39)31(36-33(40)43-3)30(25-12-6-4-7-13-25)26-14-8-5-9-15-26/h4-9,12-15,17-20,24,28,30-31,38H,10-11,16,21-23,34H2,1-3H3,(H,35,39)(H,36,40)/t28-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHLFXYLXBBCPS-IZEXYCQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C(CCCCNC(=O)C(C(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)OC)CO)S(=O)(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN([C@@H](CCCCNC(=O)[C@H](C(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)OC)CO)S(=O)(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

PPL-100 is a promising protease inhibitor which binds specifically to HIV-1 protease. It has been shown activity against several HIV-1 strains specifically selected for key mutations that render these strains resistant to currently marketed protease inhibitors
Record name PPL-100
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05961
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

612547-11-2
Record name PPL-100
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612547112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PPL-100
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05961
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PPL-100
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRI5GOF0K0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Name
COC(=O)NC(C(=O)O)C(c1ccccc1)c1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)CN(C(CO)CCCCN)S(=O)(=O)c1ccc(N)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl N-((1S)-1-(((5S)-5-((4-aminophenyl)sulfonyl-isobutyl-amino)-6-hydroxy-hexyl)carbamoyl)-2,2-diphenyl-ethyl)carbamate
Reactant of Route 2
Reactant of Route 2
Methyl N-((1S)-1-(((5S)-5-((4-aminophenyl)sulfonyl-isobutyl-amino)-6-hydroxy-hexyl)carbamoyl)-2,2-diphenyl-ethyl)carbamate
Reactant of Route 3
Methyl N-((1S)-1-(((5S)-5-((4-aminophenyl)sulfonyl-isobutyl-amino)-6-hydroxy-hexyl)carbamoyl)-2,2-diphenyl-ethyl)carbamate
Reactant of Route 4
Reactant of Route 4
Methyl N-((1S)-1-(((5S)-5-((4-aminophenyl)sulfonyl-isobutyl-amino)-6-hydroxy-hexyl)carbamoyl)-2,2-diphenyl-ethyl)carbamate
Reactant of Route 5
Reactant of Route 5
Methyl N-((1S)-1-(((5S)-5-((4-aminophenyl)sulfonyl-isobutyl-amino)-6-hydroxy-hexyl)carbamoyl)-2,2-diphenyl-ethyl)carbamate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl N-((1S)-1-(((5S)-5-((4-aminophenyl)sulfonyl-isobutyl-amino)-6-hydroxy-hexyl)carbamoyl)-2,2-diphenyl-ethyl)carbamate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.